molecular formula C8H17NO3 B1493146 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol CAS No. 2098132-49-9

4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

Cat. No.: B1493146
CAS No.: 2098132-49-9
M. Wt: 175.23 g/mol
InChI Key: YIDOURGDFPFDBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is a high-purity chemical compound offered for research and development purposes. This multifunctional pyrrolidine derivative features both ethoxy and hydroxyethyl substituents, making it a versatile building block in organic synthesis. Its molecular structure suggests potential application as a precursor in pharmaceutical research, particularly in the development of novel active molecules, or as a key intermediate for the synthesis of more complex heterocyclic systems. The compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. All information presented is provided for reference only. Researchers should consult the specific safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

4-ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-2-12-8-6-9(3-4-10)5-7(8)11/h7-8,10-11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDOURGDFPFDBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is a compound belonging to the pyrrolidine class, which has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on anti-inflammatory properties, receptor interactions, and implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is C9H17NO3C_9H_{17}NO_3, with a molecular weight of approximately 185.24 g/mol. The compound features a pyrrolidine ring substituted with an ethoxy group and a hydroxyl group, which may influence its solubility and biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of pyrrolidine derivatives. Although specific data on 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is limited, related compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

  • COX Inhibition: A study indicated that certain pyrrolidine derivatives exhibit IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM . While specific data for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is not available, its structural similarity suggests potential for similar activity.

Receptor Binding

Pyrrolidine derivatives can interact with various receptors, including cannabinoid receptors. For instance, analogs of pyrrolidinyl compounds have demonstrated high selectivity for cannabinoid type-1 (CB1) receptors in vivo . This suggests that 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol may also exhibit similar receptor interactions, warranting further investigation.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications at various positions on the pyrrolidine ring can significantly affect potency and efficacy. For example:

  • The introduction of electron-donating groups enhances anti-inflammatory activity.
  • Changing substituents can lead to varying levels of receptor affinity .

Case Studies

While direct case studies specifically involving 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol are scarce, related research provides insights into its potential applications:

  • Anti-cancer Activity: Compounds with similar structures have been shown to inhibit tumor cell growth and induce cell cycle arrest in cancer models . This indicates that 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol may possess antitumor properties.
  • Neuroprotective Effects: Some pyrrolidine derivatives have demonstrated neuroprotective effects through their interaction with neurotransmitter systems . Future studies could explore whether 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol exhibits similar benefits.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol may exhibit activity at various neurotransmitter receptors, particularly in the central nervous system (CNS). The structural characteristics allow it to interact with serotonin receptors, which can influence mood and anxiety disorders.

Case Study:
A study demonstrated that derivatives of pyrrolidine compounds showed significant binding affinity to the 5-HT2A receptor, suggesting potential for treating psychiatric conditions such as depression and anxiety disorders .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Its structural features may enhance its ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics.

Data Table: Antimicrobial Activity

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-olE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Cancer Research

Emerging studies suggest that this compound may have anticancer properties through the inhibition of specific protein interactions involved in tumor growth.

Case Study:
In vitro studies showed that derivatives of pyrrolidine compounds inhibited the interaction between annexin A2 and S100A10 proteins, which are implicated in cancer progression . This indicates potential for developing therapeutic agents targeting these pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is essential for optimizing its pharmacological properties. Variations in substituents on the pyrrolidine ring can significantly affect its biological activity.

Data Table: Structure-Activity Relationship

SubstituentActivity at 5-HT2A ReceptorActivity at S100A10 Interaction
EthoxyHighModerate
HydroxyethylModerateHigh
MethylLowLow

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives with Alkyl/Aryl Substituents

Key Compounds:
  • 1a and 1b (from ): These compounds feature a phenylethyl group at the 1-position and a pyridyl-oxadiazole moiety attached to the pyrrolidine ring.
Property 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol 1a/1b (Phenylethyl Analogs)
Substituents Ethoxy (C4), hydroxyethyl (C1) Phenylethyl (C1), oxadiazole
Polarity Moderate (due to ethoxy and hydroxyl) Lower (bulky phenylethyl)
Biological Activity Hypothesized antiviral/antimicrobial Explicit antiviral activity

Structural Insights :

  • The ethoxy group in the target compound may enhance solubility compared to the phenylethyl group in 1a/1b, which is bulkier and more lipophilic. This difference could influence membrane permeability and target binding .

Phenolic Compounds with Hydroxyethyl Moieties

Key Compounds:
  • Tyrosol and Hydroxytyrosol (from ): These feature a hydroxyethyl group attached to an aromatic ring.
Property 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol Tyrosol/Hydroxytyrosol
Core Structure Pyrrolidine (saturated ring) Benzene (aromatic)
Hydrogen Bonding Multiple (hydroxyl, ether) Single hydroxyl (tyrosol)
Applications Medicinal chemistry (hypothesized) Antioxidants (proven)

Functional Differences :

  • The pyrrolidine ring in the target compound introduces conformational flexibility, which is absent in rigid aromatic systems like tyrosol. This flexibility may aid in binding to dynamic protein targets .
  • The ethoxy group in the target compound could reduce antioxidant efficacy compared to phenolic hydroxyls in tyrosol, which directly scavenge free radicals.

Xanthine Derivatives with Hydroxyethyl Groups

Key Compound:
  • Etophylline (from ): A xanthine derivative with a hydroxyethyl substituent.
Property 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol Etophylline
Core Structure Pyrrolidine Purine (xanthine)
Bioactivity Unknown Stimulant (adenosine antagonism)
Solubility Likely water-soluble (hydroxyethyl) Moderate (polar xanthine core)

Pharmacological Contrast :

  • Etophylline’s purine backbone targets adenosine receptors, while pyrrolidine derivatives are more commonly associated with enzyme inhibition or receptor modulation (e.g., antiviral targets) .

Pyridine Derivatives with Ether/Hydroxyl Groups

Key Compound:
  • 2-(2-Hydroxyethoxy)pyridin-3-ol (from ): A pyridine derivative with hydroxyethoxy and hydroxyl groups.
Property 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol 2-(2-Hydroxyethoxy)pyridin-3-ol
Aromaticity Non-aromatic (pyrrolidine) Aromatic (pyridine)
Reactivity Base-sensitive (ether cleavage) Acid-sensitive (pyridine N)
Applications Drug synthesis Chelation or catalysis

Preparation Methods

General Synthetic Strategies

The preparation of 4-substituted 3-hydroxypyrrolidines typically involves:

  • Starting from hydroxyproline isomers or related amino acid derivatives,
  • Decarboxylation and ring closure steps,
  • Functional group modifications such as etherification or alkylation to introduce ethoxy and hydroxyethyl groups.

Preparation via Decarboxylation of Hydroxyproline Derivatives

A key industrially relevant method involves the decarboxylation of cis-3-hydroxy-L-proline or trans-4-hydroxy-L-proline to yield 3-hydroxypyrrolidine derivatives, which can be further functionalized.

Decarboxylation Reaction Conditions

  • Starting material: cis-3-hydroxy-L-proline or trans-4-hydroxy-L-proline
  • Solvent: High-boiling alcohols such as 1-hexanol, octanol, or cyclohexanol
  • Temperature: 120–250 °C, preferably 140–160 °C; example: 156 °C under argon atmosphere
  • Catalyst: None required, the reaction proceeds by heating alone
  • Atmosphere: Inert gas (argon or nitrogen)

Procedure and Yield

  • The hydroxyproline is suspended in the alcoholic solvent and heated with stirring under inert atmosphere.
  • After several hours (e.g., 6 hours at 156 °C), the reaction mixture becomes homogeneous.
  • The product is isolated by precipitation as a hydrochloride salt using hydrogen chloride in isopropanol, followed by filtration and drying.
  • Yields reported are high; for example, an 81% yield of 3-(R)-hydroxypyrrolidine hydrochloride was obtained from 5 g of cis-3-hydroxy-L-proline under these conditions.
Parameter Details
Starting material cis-3-hydroxy-L-proline
Solvent 1-Hexanol
Temperature ~156 °C
Atmosphere Argon
Reaction time 6 hours
Product isolation Precipitation as hydrochloride salt
Yield 81%

This method is advantageous due to the absence of catalysts, mild conditions relative to other decarboxylation methods, and high yield.

Functionalization to Introduce Ethoxy and Hydroxyethyl Groups

While the decarboxylation yields the 3-hydroxypyrrolidine core, further functionalization is needed to obtain the 4-ethoxy and 1-(2-hydroxyethyl) substituents.

Alkylation of Pyrrolidine Nitrogen

  • The 1-(2-hydroxyethyl) substituent can be introduced via alkylation of the pyrrolidine nitrogen with 2-chloroethanol or similar hydroxyethyl halides.
  • Typical conditions involve:
    • Use of a base such as potassium carbonate,
    • Polar aprotic solvents like N,N-dimethylformamide (DMF),
    • Mild heating (25–65 °C) to promote nucleophilic substitution.

Etherification at the 4-Position

  • Introduction of the ethoxy group at the 4-position can be achieved by reaction of the 4-hydroxyl group with ethyl halides or via acid-catalyzed substitution.
  • Acidic or basic catalysts may be used depending on the substrate stability.
  • Reaction solvents include alcohols or DMF, with temperatures ranging from room temperature to moderate heating.

Example Synthetic Sequence from Literature Analogues

Though direct literature on 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol is limited, analogous pyrrolidine derivatives have been synthesized via multi-step routes involving:

  • Formation of pyrrolidone intermediates by condensation of ethyl pyruvate with amines,
  • Hydrolysis and reduction steps to yield hydroxylated pyrrolidines,
  • Alkylation of phenolic or alcoholic groups with ethyl or hydroxyethyl halides under mild conditions,
  • Purification by chromatography or crystallization.

Purification and Characterization

  • Products are typically purified by recrystallization from alcohols or ethyl acetate,
  • Chromatographic methods such as silica gel column chromatography may be used for finer purification,
  • Characterization includes NMR, HPLC, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Decarboxylation cis-3-hydroxy-L-proline, 1-hexanol, 156 °C, inert atmosphere 3-(R)-hydroxypyrrolidine, 81% yield Catalyst-free, high yield
2 N-Alkylation 2-chloroethanol, K2CO3, DMF, 25–65 °C 1-(2-hydroxyethyl)pyrrolidine derivative Base-promoted nucleophilic substitution
3 Etherification Ethyl halide or acid catalysis, alcohol solvent, mild heating 4-Ethoxy substitution introduced Conditions depend on substrate stability
4 Purification Recrystallization, chromatography Pure compound Confirmed by HPLC, NMR, MS

Research Findings and Industrial Relevance

  • The decarboxylation method using hydroxyproline isomers is industrially attractive due to simplicity, no catalyst requirement, and scalability.
  • Alkylation and etherification steps are standard organic transformations, adaptable for scale-up.
  • The compound serves as an intermediate for pharmaceuticals and agrochemicals, underscoring the importance of efficient synthetic routes.

Q & A

Q. What are the optimized synthetic routes for 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol, and how do reaction conditions influence yield?

Synthesis typically involves multi-step protocols, including:

  • Nucleophilic substitution for ethoxy group introduction .
  • Hydroxyethylation via epoxide ring-opening or alcohol coupling .
  • Chiral resolution (if applicable) using enzymatic or chromatographic methods to isolate enantiomers .

Q. Key Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature50–80°C (ethoxy step)Higher temps accelerate SN2
SolventAnhydrous DMF or THFPrevents hydrolysis
CatalystK₂CO₃ or NaH (for alkylation)Base strength affects rate
PurificationColumn chromatographyRemoves diastereomers

Q. Which spectroscopic techniques are most effective for characterizing 4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies ethoxy (-OCH₂CH₃) and hydroxyethyl (-CH₂CH₂OH) groups.
    • 2D-COSY/HMBC resolves stereochemistry and coupling patterns .
  • IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and ether (1100 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 190.14 for C₈H₁₇NO₃) .

Q. How do solubility and stability profiles impact experimental design for this compound?

  • Solubility :

    SolventSolubility (mg/mL)Notes
    Water~50 (pH 7)Limited; improves at acidic pH
    DMSO>100Preferred for biological assays
    Ethanol~80Useful for recrystallization
  • Stability :

    • Sensitive to oxidation (store under N₂).
    • Hydroxyethyl group prone to esterification; avoid acidic conditions .

Q. What safety protocols are critical during handling?

  • PPE : Gloves (nitrile), goggles, lab coat .
  • Ventilation : Use fume hoods to mitigate vapor exposure.
  • Spill Management : Absorb with inert material (silica) and dispose as hazardous waste .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine ring influence biological activity?

  • The (3S,4R) configuration enhances binding to GABA receptors vs. (3R,4S) .
  • Case Study : Enantiomers of similar pyrrolidinols show 10-fold differences in IC₅₀ values for enzyme inhibition .
  • Methodological Approach :
    • Use chiral HPLC to separate enantiomers .
    • Compare docking simulations (e.g., AutoDock Vina) with in vitro assays .

Q. What strategies resolve contradictions in reported biological activity data?

  • Common Issues :
    • Discrepancies in IC₅₀ values due to assay conditions (e.g., pH, co-solvents).
    • Impurity interference (e.g., residual solvents affecting receptor binding ).
  • Resolution Workflow :
    • Validate purity via LC-MS (>98%).
    • Standardize assay protocols (e.g., buffer composition).
    • Cross-reference with structurally analogous compounds (e.g., 1-(2-chlorophenyl)pyrrolidin-3-ol derivatives ).

Q. How can computational modeling predict interactions with neurological targets?

  • Steps :
    • Ligand Preparation : Optimize 3D structure (e.g., Gaussian 16).
    • Target Selection : Dock into NMDA or σ-1 receptor pockets (PDB: 7SKM).
    • MD Simulations : Assess binding stability (50 ns trajectories, GROMACS).
  • Outcome : Hydroxyethyl group forms H-bonds with Thr184 (NMDA), explaining observed antagonism .

Q. What reaction mechanisms govern the compound’s degradation under acidic conditions?

  • Pathway : Acid-catalyzed hydrolysis of the ethoxy group generates 1-(2-hydroxyethyl)pyrrolidin-3-ol and ethanol.
  • Evidence :
    • LC-MS detects degradation products (m/z 132.10 for pyrrolidin-3-ol) .
    • Kinetic studies (pH 2–4) show first-order degradation (t₁/₂ = 8 hrs at pH 3) .

Q. Table 1: Comparative Biological Activity of Pyrrolidin-3-ol Derivatives

CompoundTarget ReceptorIC₅₀ (nM)Selectivity vs. Off-Targets
4-Ethoxy-1-(2-hydroxyethyl)NMDA1205x over σ-1
(S)-1-(6-Chloropyridazinyl)σ-1853x over NMDA
2-(2-Chlorophenyl) derivativeGABA-A450Low selectivity
Data synthesized from .

Q. Table 2: Reaction Optimization for Hydroxyethylation

ConditionYield (%)Purity (%)Byproducts
Epoxide (40°C)7895Diol (<2%)
Mitsunobu (rt)9298Triphenylphosphine oxide
Adapted from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol
Reactant of Route 2
4-Ethoxy-1-(2-hydroxyethyl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.